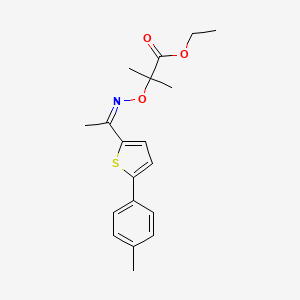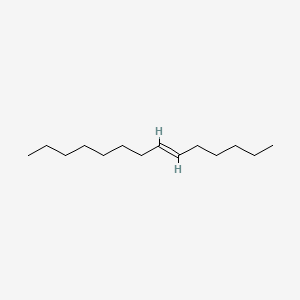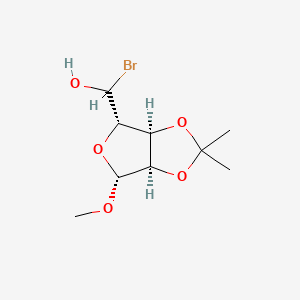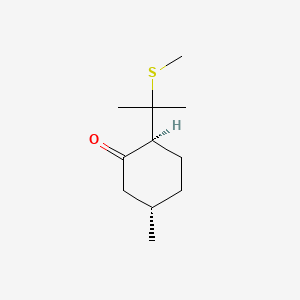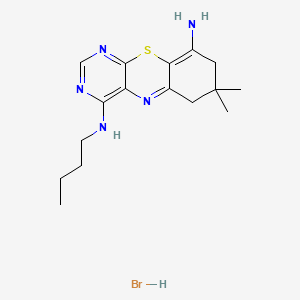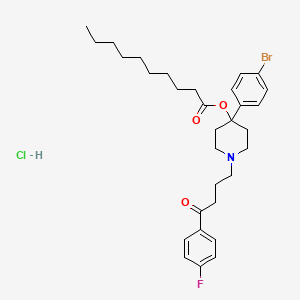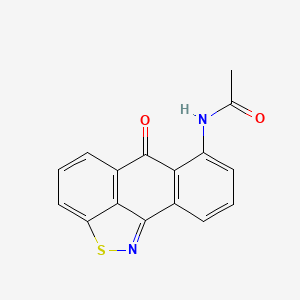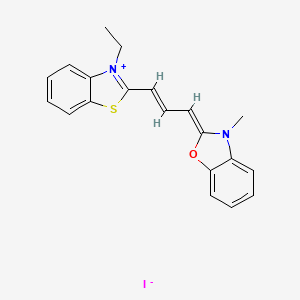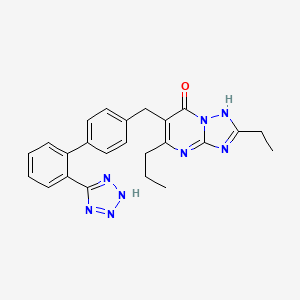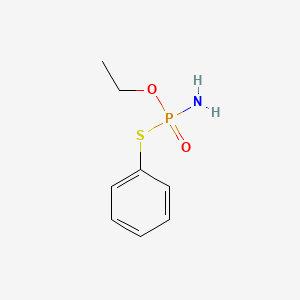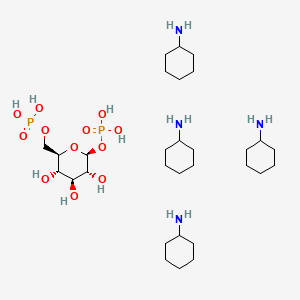
N,N'-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two imine groups (C=N) attached to a cyclohexane ring, which is further substituted with 1,3-dimethylbutylidene groups. The molecular formula of this compound is C18H36N2, and it is often used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine typically involves the condensation reaction between 2-methylcyclohexane-1,3-diamine and 1,3-dimethylbutylidene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine groups. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is typically purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imines or amines.
Applications De Recherche Scientifique
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(1,3-dimethylbutylidene)ethylenediamine: Similar structure but with an ethylene backbone instead of a cyclohexane ring.
N,N’-Bis(1,3-dimethylbutylidene)hexane-1,6-diamine: Similar structure but with a hexane backbone.
Uniqueness
N,N’-Bis(1,3-dimethylbutylidene)-2-methylcyclohexane-1,3-diamine is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93859-08-6 |
|---|---|
Formule moléculaire |
C19H36N2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
4-methyl-N-[2-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13(2)11-15(5)20-18-9-8-10-19(17(18)7)21-16(6)12-14(3)4/h13-14,17-19H,8-12H2,1-7H3 |
Clé InChI |
DCXGXYQSQMUIQO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCC1N=C(C)CC(C)C)N=C(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



